Cas no 5439-39-4 (Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene)-)
5439-39-4 structure
Product Name:Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene)-
Numero CAS:5439-39-4
MF:C12H8N2
MW:180.205322265625
CID:374950
PubChem ID:5354612
Update Time:2025-10-28
Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene)-
- 2-[(E)-3-phenylprop-2-enylidene]propanedinitrile
- CINNAMALMALONONITRILE
- (3-phenyl-2-propenylidene)-propanedinitrile
- (E)-2-(3-Phenylallylidene)malononitrile
- 1,1-dicyano-4-phenylbuta-1,3-diene
- 2-(3-phenylallylidene) malononitrile
- 2-(3-phenylprop-2-en-1-ylidene)propanedinitrile
- AC1NS5Y0
- Cinnamalmalonitril
- cinnamylidene-malononitrile
- Cinnamyliden-malononitril
- NSC15107
- DTXSID10417827
- SCHEMBL9417087
- 2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PROPANEDINITRILE
- 1,1-Dicyano-4-phenylbutadiene
- 2-[(2E)-3-phenyl-2-propenylidene]malononitrile
- MFCD01578804
- 5439-39-4
- Cinnamylidenemalononitrile
- ST50996831
- NSC-15107
- AKOS002951933
- trans-1,1-dicyano-4-phenyl-1,3-butadiene
-
- Inchi: 1S/C12H8N2/c13-9-12(10-14)8-4-7-11-5-2-1-3-6-11/h1-8H/b7-4+
- Chiave InChI: BQOCYDLOAKZPQE-QPJJXVBHSA-N
- Sorrisi: N#C/C(/C#N)=C\C=C\C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 180.06884
- Massa monoisotopica: 180.068748264g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 308
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 47.6Ų
Proprietà sperimentali
- PSA: 47.58
Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR5281-250mg |
1,1-Dicyano-4-phenylbutadiene |
5439-39-4 | 98% | 250mg |
£15.00 | 2023-09-02 | |
| Apollo Scientific | OR5281-1g |
1,1-Dicyano-4-phenylbutadiene |
5439-39-4 | 98% | 1g |
£46.00 | 2023-09-02 | |
| Key Organics Ltd | PS-13764-1mg |
1,1-Dicyano-4-phenylbutadiene |
5439-39-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | PS-13764-5mg |
1,1-Dicyano-4-phenylbutadiene |
5439-39-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | PS-13764-50mg |
1,1-Dicyano-4-phenylbutadiene |
5439-39-4 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | PS-13764-10mg |
1,1-Dicyano-4-phenylbutadiene |
5439-39-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | PS-13764-100mg |
1,1-Dicyano-4-phenylbutadiene |
5439-39-4 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| A2B Chem LLC | AG41686-250mg |
1,1-Dicyano-4-phenylbutadiene |
5439-39-4 | 250mg |
$89.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581203-1g |
2-(3-Phenylallylidene)malononitrile |
5439-39-4 | 98% | 1g |
¥1008.00 | 2024-05-09 | |
| A2B Chem LLC | AG41686-1g |
1,1-Dicyano-4-phenylbutadiene |
5439-39-4 | 1g |
$200.00 | 2024-04-19 |
Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene)- Letteratura correlata
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
5439-39-4 (Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene)-) Prodotti correlati
- 2826-25-7(2-[(4-methylphenyl)methylidene]propanedinitrile)
- 2700-22-3(2-(phenylmethylidene)propanedinitrile)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso